molecular formula C12H6F6N2 B1354443 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)- CAS No. 142946-79-0

2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-

Cat. No. B1354443
M. Wt: 292.18 g/mol
InChI Key: FFOMEQIMPYKURW-UHFFFAOYSA-N
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Description

“2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” is a ligand in the form of a white solid . It has been studied kinetically and thermodynamically in proton transfer reactions and photoexcitation with visible light .


Synthesis Analysis

The synthesis of “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” involves a reaction with nickel (II) chloride hexahydrate, triphenylphosphine, and zinc in N,N-dimethyl-formamide at 80℃ for 72 hours under an inert atmosphere . The reaction mixture is then poured into a beaker containing 2 mL ammonia (24% aq) and 20 g ice, and extracted with diethyl ether .


Molecular Structure Analysis

The molecular formula of “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” is C12H6F6N2 .


Chemical Reactions Analysis

This compound has been used in the synthesis of tetradentate ligand 4,4’-bis(trifluoromethyl)-2,2’-bipyridine-6,6’-dicarboxylic acid (H21) and three corresponding anionic rare earth complexes . It has also been studied in proton transfer reactions and photoexcitation with visible light .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” include a molecular weight of 292.18 , a melting point of 78-80°C . It is a solid at room temperature .

Scientific Research Applications

1. Solid Form Landscape of Bipyridines

  • Application Summary : This compound is used as a coformer and ligand in coordination chemistry. It was subjected to solid form screening and crystal structure prediction .
  • Methods of Application : Experimental methods such as thermal analysis, isothermal calorimetry, X-ray diffraction, gravimetric moisture (de)sorption, and IR spectroscopy were used .
  • Results : Multiple solid-state forms were found for the 4,4’-isomer. The computed anhydrate crystal energy landscapes have the 2,2’-bipyridine as the lowest energy structure and the 4,4’-bipyridine among the low-energy structures .

2. Synthesis of Bipyridine Derivatives

  • Application Summary : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
  • Methods of Application : Various synthetic methods have been developed, including metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
  • Results : Despite the challenges associated with traditional catalysis methods, these alternative pathways offer promising avenues for overcoming the challenges .

3. Photocatalysis and Phosphorescent OLEDs

  • Application Summary : This ligand is used in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs .

4. Lanthanoid-Centered Luminescence

  • Application Summary : The tetradentate ligand 4,4’-bis (trifluoromethyl)-2,2’-bipyridine-6,6’-dicarboxylic acid (H21) and three corresponding anionic rare earth complexes [RE (1)2]− (RE = Y, Tb, Dy) were synthesized .
  • Results : The terbium and dysprosium complexes show lanthanoid-centered luminescence in aqueous solution .

5. Photocatalysis

  • Application Summary : This compound is used as a ligand in Ir (III) complexes suitable for use in photocatalysis .

6. Agrochemical and Pharmaceutical Industries

  • Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives, including “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-”, are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

7. Photoreactors

  • Application Summary : This ligand is used in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs . It can be used with a line of photoreactors .

8. Vapor–Phase Reaction

  • Application Summary : 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step vapor–phase reaction .

Safety And Hazards

The safety information for “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” includes a signal word of “Warning” and hazard statements of H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The future directions for “2,2’-Bipyridine, 4,4’-bis(trifluoromethyl)-” could involve its use in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs . It could also be used in the synthesis of other compounds, as indicated by its use in the synthesis of tetradentate ligand 4,4’-bis(trifluoromethyl)-2,2’-bipyridine-6,6’-dicarboxylic acid (H21) and three corresponding anionic rare earth complexes .

properties

IUPAC Name

4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOMEQIMPYKURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476648
Record name 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-

CAS RN

142946-79-0
Record name 2,2'-Bipyridine, 4,4'-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Jahed - 2023 - rave.ohiolink.edu
In biological systems, O2 interaction with iron centers in enzyme structure occurs during respiration and the metabolic process. To fully understand the interaction mechanism, each step …
Number of citations: 0 rave.ohiolink.edu

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